[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine [(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine
Brand Name: Vulcanchem
CAS No.: 1178233-16-3
VCID: VC2556621
InChI: InChI=1S/C13H13FN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3
SMILES: CNC(C1=CC=C(C=C1)F)C2=CC=CC=N2
Molecular Formula: C13H13FN2
Molecular Weight: 216.25 g/mol

[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine

CAS No.: 1178233-16-3

Cat. No.: VC2556621

Molecular Formula: C13H13FN2

Molecular Weight: 216.25 g/mol

* For research use only. Not for human or veterinary use.

[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine - 1178233-16-3

Specification

CAS No. 1178233-16-3
Molecular Formula C13H13FN2
Molecular Weight 216.25 g/mol
IUPAC Name 1-(4-fluorophenyl)-N-methyl-1-pyridin-2-ylmethanamine
Standard InChI InChI=1S/C13H13FN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3
Standard InChI Key MTCJJQRKUPODNM-UHFFFAOYSA-N
SMILES CNC(C1=CC=C(C=C1)F)C2=CC=CC=N2
Canonical SMILES CNC(C1=CC=C(C=C1)F)C2=CC=CC=N2

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

(4-Fluorophenyl)(pyridin-2-yl)methylamine features a central carbon atom that connects three key structural components: a 4-fluorophenyl ring, a pyridin-2-yl group, and a methylamine moiety. The compound belongs to the broader class of fluorinated aromatic amines, which have gained attention in medicinal chemistry research. The specific positioning of the nitrogen at the 2-position of the pyridine ring differentiates this compound from its structural isomers and contributes to its unique chemical behavior.

The molecular formula of (4-Fluorophenyl)(pyridin-2-yl)methylamine is C₁₃H₁₃FN₂, with a molecular weight of approximately 216 g/mol. This formula reflects the combination of a 4-fluorophenyl group (C₆H₄F), a pyridin-2-yl group (C₅H₄N), a methylene bridge (CH), and a methylamine group (NHCH₃). The structure possesses multiple functional groups that contribute to its chemical versatility and potential biological interactions.

PropertyExpected Value/CharacteristicStructural Influence
Physical StateSolid at room temperatureAromatic structure
LipophilicityModerate (LogP ~3-4)Fluorine substitution
BasicityModeratePyridine and amine nitrogens
Hydrogen BondingAcceptor and donor capabilitiesAmine and pyridine groups
Metabolic StabilityEnhancedFluorine substitution

Synthesis Methods

Synthetic Routes

The synthesis of (4-Fluorophenyl)(pyridin-2-yl)methylamine likely follows routes similar to those of its structural analogs. Based on information from related compounds, several synthetic pathways can be proposed:

One primary synthetic approach involves a condensation reaction between 4-fluorobenzaldehyde and 2-pyridinecarboxaldehyde with methylamine to form a Schiff base intermediate, followed by reduction using an appropriate reducing agent. This method leverages the reactivity of the carbonyl groups in the aldehyde starting materials.

Reaction StepReagentsConditionsConsiderations
Imine Formation4-Fluorobenzaldehyde, 2-Pyridinecarboxaldehyde, MethylamineRoom temperature, 4-24h, Acid catalystWater removal may improve yield
ReductionNaBH₄0-25°C, 2-6h, Methanol/EthanolControlled addition of reducing agent
PurificationChromatography/Recrystallization-Selection based on scale and purity requirements

Chemical Reactivity

Functional Group Reactivity

(4-Fluorophenyl)(pyridin-2-yl)methylamine possesses several reactive functional groups that allow it to participate in diverse chemical transformations:

The compound can undergo various types of reactions, including oxidation reactions that target the central carbon atom or the methylamine group. The position and electronic effects of the fluorine substituent significantly influence the reactivity of the aromatic ring, typically making it less susceptible to electrophilic aromatic substitution but more amenable to nucleophilic aromatic substitution under appropriate conditions.

The pyridine nitrogen represents another reactive center, capable of participating in coordination chemistry with metal ions, alkylation reactions, and protonation under acidic conditions. Similarly, the secondary amine nitrogen can undergo alkylation, acylation, and other transformations typical of amine chemistry.

Reaction Types and Mechanisms

Based on analysis of similar compounds, (4-Fluorophenyl)(pyridin-2-yl)methylamine can participate in several reaction types:

  • Oxidation Reactions: The central methine carbon can be oxidized to form ketones or further oxidized derivatives

  • Nucleophilic Substitution: The fluorine on the phenyl ring can be substituted with various nucleophiles under appropriate conditions

  • Coordination Chemistry: The pyridine nitrogen can coordinate with transition metals to form complexes

  • Alkylation and Acylation: The secondary amine nitrogen can react with alkylating or acylating agents to form tertiary amines or amides

  • Acid-Base Reactions: Both nitrogen atoms can participate in acid-base chemistry, becoming protonated under acidic conditions

The common reagents utilized in reactions involving this compound include oxidizing agents (KMnO₄, H₂O₂), reducing agents (NaBH₄, LiAlH₄), alkylating agents (alkyl halides), and acylating agents (acid chlorides, anhydrides).

Biological Activity and Applications

Pharmacological Profile

Drawing from data on structurally related compounds, (4-Fluorophenyl)(pyridin-2-yl)methylamine may exhibit several pharmacological activities:

  • Anticancer Properties: Analogs of this compound have demonstrated activity against several cancer cell lines, including breast, lung, and colon cancers

  • Antiviral Activity: Related compounds have shown promise in inhibiting viral replication through interaction with critical viral enzymes

  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways through specific enzyme inhibition

Potential ActivityTarget/PathwayObserved in AnalogsPotency Range
AnticancerBreast Cancer Cell LinesYesIC₅₀ ~3-6 μM
AnticancerLung Cancer Cell LinesYesIC₅₀ ~2-5 μM
AnticancerColon Cancer Cell LinesYesIC₅₀ ~4-7 μM
AntiviralRNA Virus InhibitionYesIC₅₀ ~1-3 μM
AntiviralDNA Virus InhibitionYesIC₅₀ ~1-2 μM

Structure-Activity Relationships

The biological activity of (4-Fluorophenyl)(pyridin-2-yl)methylamine is significantly influenced by its structural features. Based on studies of similar compounds, several structure-activity relationships can be inferred:

  • The fluorine substituent at the para position of the phenyl ring enhances metabolic stability and lipophilicity, potentially improving pharmacokinetic properties

  • The position of the nitrogen in the pyridine ring (2-position in this compound) affects binding specificity to target proteins

  • The methyl substituent on the amine nitrogen influences the basicity and hydrogen bonding capacity of this group

Research on related compounds indicates that electron-withdrawing groups on the phenyl ring often enhance potency against certain targets, while steric hindrance can reduce activity. For instance, para-substituted fluorophenyl groups have demonstrated superior activity compared to ortho-substituted analogs in some biological assays.

Structural ModificationEffect on ActivityMechanism
Electron-withdrawing groupsEnhanced activityElectronic effects on target binding
Electron-donating groupsModerate activityAltered electronic distribution
Sterically hindered groupsReduced activityInterference with binding site access

Research Applications

Medicinal Chemistry

(4-Fluorophenyl)(pyridin-2-yl)methylamine offers significant potential as a scaffold for medicinal chemistry research. The compound's unique structure allows for various modifications to optimize binding to specific biological targets:

  • The central carbon can serve as a point for introducing additional substituents

  • The methyl group on the amine can be replaced with other alkyl or functional groups

  • The fluorine position on the phenyl ring can be varied

  • The pyridine ring can be modified with additional substituents

These modification opportunities make the compound valuable for drug discovery efforts, particularly in developing agents for cancer treatment, antiviral therapies, and other therapeutic areas.

Materials Science and Catalysis

Beyond medicinal applications, (4-Fluorophenyl)(pyridin-2-yl)methylamine may find use in materials science and catalysis:

  • The pyridine nitrogen provides coordination sites for metal complexation, potentially useful in developing novel catalysts

  • The compound's fluorine content may impart unique electronic properties relevant to materials applications

  • As a building block, it could contribute to the development of functional materials with specific properties

Comparative Analysis with Structural Analogs

Structural Variations

Several structural analogs of (4-Fluorophenyl)(pyridin-2-yl)methylamine appear in the scientific literature, each with distinctive features:

  • (4-Fluorophenyl)(pyridin-3-yl)methylamine: Differs in the position of the nitrogen in the pyridine ring (3-position instead of 2-position)

  • N-((4-fluorophenyl)(phenyl)methyl)pyridin-2-amine: Contains an additional phenyl group and lacks the methyl substituent on the amine

  • Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine: Has an ethyl group instead of a methyl group on the amine nitrogen

CompoundPyridine PositionAmine SubstituentAdditional FeaturesMolecular Weight
(4-Fluorophenyl)(pyridin-2-yl)methylamine2-positionMethyl-~216 g/mol
(4-Fluorophenyl)(pyridin-3-yl)methylamine3-positionMethyl-~216 g/mol
N-((4-fluorophenyl)(phenyl)methyl)pyridin-2-amine2-positionHydrogenPhenyl group278.32 g/mol
Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine2-positionEthyl-~230 g/mol

Differences in Activity and Properties

These structural variations significantly impact the compounds' properties and biological activities:

  • The position of the nitrogen in the pyridine ring affects the electronic distribution and coordination geometry, potentially altering binding affinity to target proteins

  • The substitution pattern on the amine nitrogen (methyl vs. ethyl vs. hydrogen) influences basicity, hydrogen bonding capacity, and steric profile

  • The introduction of additional aromatic groups (as in the phenyl-containing analog) affects lipophilicity, molecular recognition, and metabolic profile

Research on related compounds suggests that these structural differences can lead to substantial variations in biological activity profiles, with some analogs showing preferential activity against certain targets over others.

Future Research Directions

Synthesis and Characterization

Future research on (4-Fluorophenyl)(pyridin-2-yl)methylamine should focus on:

  • Developing efficient, high-yield synthetic routes with minimal environmental impact

  • Comprehensive characterization of physical properties including solubility profiles, crystal structure, and thermal stability

  • Investigation of stereochemical aspects if the central carbon is made stereogenic through appropriate substitution

Biological Evaluation

Further biological investigation of this compound should include:

  • Systematic screening against diverse biological targets to establish a comprehensive activity profile

  • Detailed mechanistic studies to elucidate precise modes of action

  • Structure-activity relationship studies through the synthesis and evaluation of strategic analogs

  • In vivo evaluation of promising activities identified in preliminary screens

These research directions would contribute significantly to understanding the full potential of (4-Fluorophenyl)(pyridin-2-yl)methylamine in medicinal chemistry and related fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator